molecular formula C21H22N2O2S B4763594 1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine

1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine

Cat. No. B4763594
M. Wt: 366.5 g/mol
InChI Key: HUADBNUOGIOCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine, commonly known as MPP, is a chemical compound that belongs to the family of piperazine derivatives. MPP is a potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. MPP has been extensively studied for its potential use in the treatment of various psychiatric disorders, such as depression, anxiety, and obsessive-compulsive disorder.

Scientific Research Applications

MPP has been widely used in scientific research to study the role of serotonin in the brain and its potential therapeutic applications. MPP is a valuable tool for investigating the function of 1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine and its interaction with other neurotransmitter systems. MPP has been used in animal models to study the effects of serotonin on behavior, mood, and cognition. MPP has also been used in human studies to investigate the role of serotonin in psychiatric disorders and to evaluate the efficacy of antidepressant medications.

Mechanism of Action

MPP acts as a competitive inhibitor of 1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine, which prevents the reuptake of serotonin into presynaptic neurons. By blocking the reuptake of serotonin, MPP increases the concentration of serotonin in the synaptic cleft, which enhances the activation of postsynaptic serotonin receptors. The increased activation of serotonin receptors is thought to be responsible for the antidepressant and anxiolytic effects of MPP.
Biochemical and Physiological Effects:
MPP has been shown to increase the extracellular concentration of serotonin in the brain, which leads to increased activation of postsynaptic serotonin receptors. The activation of serotonin receptors is responsible for the antidepressant, anxiolytic, and anti-compulsive effects of MPP. MPP has also been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

MPP is a valuable tool for investigating the function of 1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine and the role of serotonin in the brain. MPP is highly selective for 1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine and does not interact with other neurotransmitter systems, which makes it a useful tool for studying the specific effects of serotonin. However, MPP has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the experimental conditions.

Future Directions

There are several future directions for the research on MPP. One direction is to investigate the potential use of MPP in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another direction is to develop more potent and selective inhibitors of 1-(2-methylphenyl)-4-(1-naphthylsulfonyl)piperazine, which may have improved therapeutic efficacy and fewer side effects. Finally, the development of new imaging techniques for visualizing the distribution of serotonin in the brain may provide new insights into the role of serotonin in psychiatric disorders and the mechanism of action of MPP.

properties

IUPAC Name

1-(2-methylphenyl)-4-naphthalen-1-ylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-17-7-2-5-11-20(17)22-13-15-23(16-14-22)26(24,25)21-12-6-9-18-8-3-4-10-19(18)21/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUADBNUOGIOCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-4-naphthalen-1-ylsulfonylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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